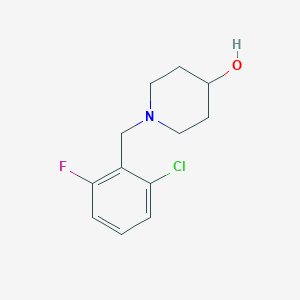

1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol

CAS No.: 331860-22-1

Cat. No.: VC6815219

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331860-22-1 |

|---|---|

| Molecular Formula | C12H15ClFNO |

| Molecular Weight | 243.71 |

| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-ol |

| Standard InChI | InChI=1S/C12H15ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2 |

| Standard InChI Key | MAJJGJJKEJIXNF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)CC2=C(C=CC=C2Cl)F |

Introduction

Chemical and Physicochemical Properties

Molecular Characteristics

1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol is characterized by a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a hydroxyl group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety. The presence of both chlorine and fluorine atoms on the benzyl group introduces electronegative and steric effects that influence the compound’s reactivity and potential interactions with biological systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 243.71 g/mol | |

| CAS Number | 331860-22-1 | |

| Structural Class | Halogenated piperidine |

The compound’s calculated molar mass (243.705 g/mol) and halogenated architecture suggest moderate lipophilicity, a trait often desirable for blood-brain barrier penetration in neurological therapeutics .

Stability and Reactivity

The benzyl halide group (2-chloro-6-fluorobenzyl) is prone to nucleophilic substitution reactions, particularly under basic conditions, which is leveraged in its synthesis. The hydroxyl group on the piperidine ring provides a site for hydrogen bonding, potentially enhancing solubility in polar solvents.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol typically involves a nucleophilic substitution reaction between piperidin-4-ol and 2-chloro-6-fluorobenzyl chloride. This reaction is catalyzed by a base such as potassium carbonate or sodium hydride, which deprotonates the hydroxyl group of piperidin-4-ol, enhancing its nucleophilicity .

Table 2: Representative Synthesis Protocol

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | Piperidin-4-ol, base (e.g., K₂CO₃) | Deprotonation of hydroxyl group |

| 2 | 2-Chloro-6-fluorobenzyl chloride | Electrophilic benzylating agent |

| 3 | Solvent (e.g., DMF, THF) | Reaction medium |

| 4 | 60–80°C, 12–24 hours | Thermal activation |

This method yields the target compound with moderate to high purity, though chromatographic purification is often required to isolate the product.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. The -NMR spectrum would display signals corresponding to the piperidine ring (δ 1.5–2.5 ppm), the benzyl aromatic protons (δ 7.0–7.4 ppm), and the hydroxyl proton (δ 3.5–4.0 ppm) .

Research Findings and Pharmacological Insights

Structure-Activity Relationships (SAR)

Although direct data for this compound are scarce, SAR studies of related piperidines highlight critical features:

-

Halogen Position: Meta and para halogenation on the benzyl group (e.g., 2-chloro-6-fluoro) optimizes steric and electronic interactions with hydrophobic enzyme pockets .

-

Hydroxyl Group: The 4-hydroxy substituent on piperidine enhances solubility and hydrogen-bonding capacity, improving pharmacokinetic profiles .

In Silico Predictions

Computational modeling of 1-(2-Chloro-6-fluorobenzyl)piperidin-4-ol suggests affinity for G-protein-coupled receptors (GPCRs) and ion channels, based on its similarity to known ligands. Molecular docking studies could prioritize targets for experimental validation.

Future Directions and Challenges

Preclinical Development

Priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume